molecular formula C6H8F3NO2 B597261 5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid CAS No. 1251923-72-4

5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid

Cat. No.: B597261
CAS No.: 1251923-72-4
M. Wt: 183.13
InChI Key: BMFNEKKRPLEBFA-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring substituted with a trifluoromethyl group and a carboxylic acid group The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of pyrrolidine derivatives using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride under specific reaction conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like acetonitrile.

Industrial Production Methods

Industrial production of 5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid may involve large-scale trifluoromethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted ketones, alcohols, and various substituted pyrrolidine derivatives. These products are valuable intermediates in the synthesis of more complex molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted pyrrolidines and carboxylic acids, such as:

Uniqueness

What sets 5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid apart is its specific substitution pattern, which combines the electron-withdrawing trifluoromethyl group with the versatile pyrrolidine ring. This unique combination enhances its chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-(trifluoromethyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO2/c7-6(8,9)4-1-3(2-10-4)5(11)12/h3-4,10H,1-2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFNEKKRPLEBFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201230759
Record name 3-Pyrrolidinecarboxylic acid, 5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201230759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251923-72-4
Record name 3-Pyrrolidinecarboxylic acid, 5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251923-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinecarboxylic acid, 5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201230759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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